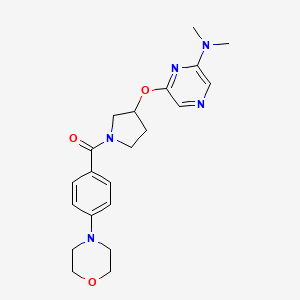
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystallography
The study of unsymmetrical tetrazine derivatives, such as those synthesized from dimethyl-pyrazolyl and tetrazine, offers insights into the complex synthetic pathways that could be applicable to the synthesis of the compound . These derivatives showcase the potential for developing novel organic compounds with unique structural and chemical properties, relevant for materials science and pharmaceutical research (Xu, Yang, Jiang, & Ke, 2012).
Antimicrobial and Antimycobacterial Activity
Compounds with structures similar to the discussed molecule have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, nicotinic acid hydrazide derivatives have shown promise in this area, suggesting that modifications of the core structure, as seen in the compound of interest, could yield potent antimicrobial agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Heterocyclic Chemistry and Biological Activities
The research into morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives showcases the potential for the compound to serve in the development of new drugs or materials with unique biological activities. These studies involve the synthesis of novel heterocyclic compounds that could provide the basis for further exploration in drug discovery and development (Zaki, El-Dean, & Radwan, 2014).
Molecular Interaction and Drug Design
Investigations into the molecular interactions of cannabinoid receptor antagonists, such as SR141716A, with their targets provide a framework for understanding how modifications to molecular structures can affect biological activity. This research is crucial for drug design, suggesting that structural analogs of the discussed compound could be explored for their potential interactions with biological targets (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24(2)19-13-22-14-20(23-19)29-18-7-8-26(15-18)21(27)16-3-5-17(6-4-16)25-9-11-28-12-10-25/h3-6,13-14,18H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRWHOFPLCHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

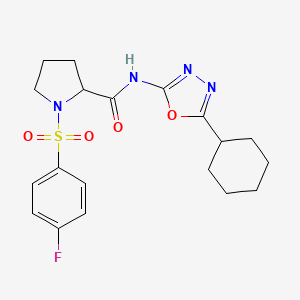
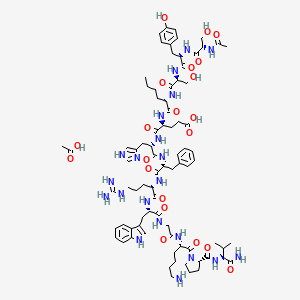
![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
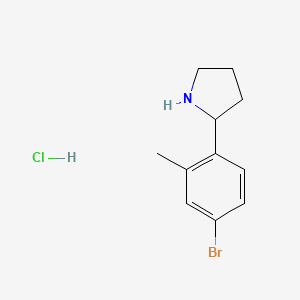
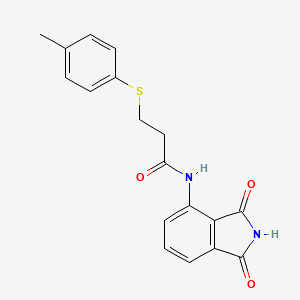
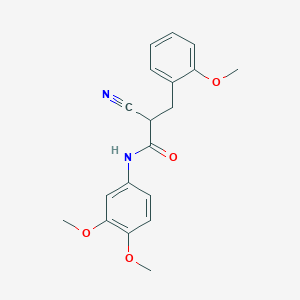
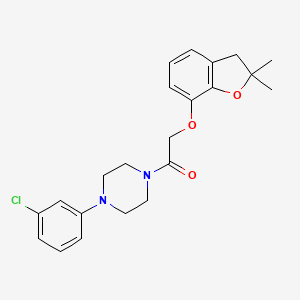
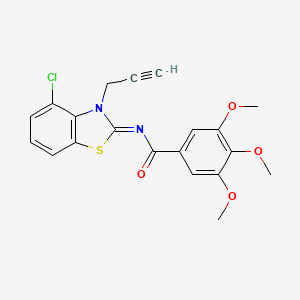
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
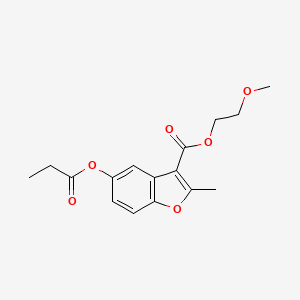
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)